N-(4-chlorobenzyl)-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chlorophenylmethyl group, a 4-methoxyphenyl group, and a trifluoromethyl group. The unique combination of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate amidine and a β-diketone.
Introduction of Substituents: The 4-chlorophenylmethyl group, 4-methoxyphenyl group, and trifluoromethyl group are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and specific solvents to achieve high yields.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in pure form.
Industrial Production Methods
In an industrial setting, the production of N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho or para to the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another pyrimidine derivative with antimicrobial and antiproliferative properties.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with similar structural features used in the synthesis of dyes and pharmaceuticals.
Uniqueness
N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved efficacy and selectivity.
Properties
Molecular Formula |
C19H15ClF3N3O |
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Molecular Weight |
393.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H15ClF3N3O/c1-27-15-8-4-13(5-9-15)16-10-17(19(21,22)23)26-18(25-16)24-11-12-2-6-14(20)7-3-12/h2-10H,11H2,1H3,(H,24,25,26) |
InChI Key |
AUOYYTJTMTZVIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)NCC3=CC=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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